1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone typically involves the condensation of 1H-indole-3-carbaldehyde with 2-aminoacetophenone. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . The reaction can be represented as follows:
1H-indole-3-carbaldehyde+2-aminoacetophenone→1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities that make it useful in studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.
Industry: The compound’s unique chemical properties are utilized in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes or activate specific receptors, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of 1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone.
2-Aminoacetophenone: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity
Uniqueness
1-(2-(((1H-Indol-3-yl)methylene)amino)phenyl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93444-54-3 |
---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[2-(1H-indol-3-ylmethylideneamino)phenyl]ethanone |
InChI |
InChI=1S/C17H14N2O/c1-12(20)14-6-2-4-8-16(14)18-10-13-11-19-17-9-5-3-7-15(13)17/h2-11,19H,1H3 |
InChI Key |
SKJFQPHRSLXZIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.